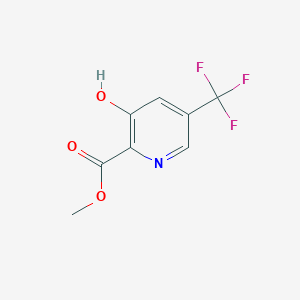

Methyl 3-hydroxy-5-(trifluoromethyl)picolinate

CAS No.: 1256810-01-1

Cat. No.: VC6718979

Molecular Formula: C8H6F3NO3

Molecular Weight: 221.135

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1256810-01-1 |

|---|---|

| Molecular Formula | C8H6F3NO3 |

| Molecular Weight | 221.135 |

| IUPAC Name | methyl 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C8H6F3NO3/c1-15-7(14)6-5(13)2-4(3-12-6)8(9,10)11/h2-3,13H,1H3 |

| Standard InChI Key | AVOYQSPPVYFPNL-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=N1)C(F)(F)F)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 3-hydroxy-5-(trifluoromethyl)picolinate features a pyridine ring substituted at the 3-position with a hydroxyl group (-OH) and at the 5-position with a trifluoromethyl group (-CF₃). The methyl ester moiety at the 2-position completes the structure, contributing to its polarity and reactivity. The InChIKey AVOYQSPPVYFPNL-UHFFFAOYSA-N uniquely identifies this configuration, which has been validated via spectroscopic methods such as NMR and mass spectrometry.

Physical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.5 ± 0.1 g/cm³ | |

| Boiling Point | 353.7 ± 42.0 °C at 760 mmHg | |

| Flash Point | 167.7 ± 27.9 °C | |

| Vapour Pressure | 0.0 ± 0.8 mmHg at 25°C | |

| LogP (Partition Coefficient) | 3.46 |

The compound’s low vapour pressure and moderate lipophilicity (LogP = 3.46) suggest stability under ambient conditions and an ability to traverse biological membranes, respectively. Its density of 1.5 g/cm³ aligns with typical aromatic esters, while the elevated boiling point reflects strong intermolecular interactions due to hydrogen bonding from the hydroxyl group.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with 3-hydroxy-5-(trifluoromethyl)picolinic acid, which undergoes esterification with methanol in the presence of acid catalysts like sulfuric acid or via Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Continuous flow reactors have been proposed for industrial-scale production to enhance yield and reduce reaction times. Key steps include:

-

Activation of the Carboxylic Acid: Conversion to an acyl chloride using thionyl chloride.

-

Esterification: Reaction with methanol under reflux to form the methyl ester.

-

Purification: Chromatography or recrystallization to achieve >95% purity .

Industrial Optimization

Industrial processes prioritize cost efficiency and scalability. A 2023 study highlighted the use of immobilized lipases in non-aqueous media for enantioselective esterification, achieving 88% yield under mild conditions. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, are employed to meet pharmaceutical-grade standards .

Biological Activities and Applications

Agrochemical Applications

In agrochemistry, the compound’s structural analogs have demonstrated herbicidal and fungicidal activities. For example, halauxifen-methyl—a related picolinate—targets auxin receptors in weeds. While direct evidence for Methyl 3-hydroxy-5-(trifluoromethyl)picolinate’s efficacy is limited, its electronic profile suggests potential as a scaffold for novel pesticides.

Research Challenges and Future Directions

Knowledge Gaps

Current limitations include:

-

Solubility Data: Aqueous solubility remains unquantified, hindering pharmacokinetic studies .

-

In Vivo Toxicity: Lack of murine or primate data complicates translational research.

Emerging Opportunities

-

Polymer Chemistry: Incorporation into fluorinated polymers for hydrophobic coatings.

-

Radiopharmaceuticals: Isotopic labeling (e.g., ¹⁸F) for PET imaging probes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume